molecular formula C19H19N5O3 B2370876 (E)-3-(but-2-en-1-yl)-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 929847-32-5

(E)-3-(but-2-en-1-yl)-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2370876
CAS RN: 929847-32-5
M. Wt: 365.393
InChI Key: WDRJDUOFNXIODY-SNAWJCMRSA-N
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Description

(E)-3-(but-2-en-1-yl)-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Applications

  • Antidepressant and Anxiolytic Potential : A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, which include derivatives of the specified compound, have been studied for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Certain compounds with the imidazo[2,1-f]purine-2,4-dione nucleus showed promising antidepressant and anxiolytic-like activity, as evidenced by in vivo studies (Zagórska et al., 2015).

  • Molecular Docking Studies : Docking studies indicated that substituents at the 7-position of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione are crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. This suggests potential for designing targeted therapeutic agents (Zagórska et al., 2015).

Enzyme Inhibition and Receptor Binding

  • Phosphodiesterase Inhibition : Compounds based on imidazo- and pyrimidino[2,1-f]purines, including the specified compound, have been evaluated for their inhibitory potencies against phosphodiesterases (PDE4B1 and PDE10A) and binding to serotonin and dopamine receptors. This research provides insights into developing novel treatments for disorders related to these enzymes and receptors (Zagórska et al., 2016).

Bioisosteric Analogs and Drug Development

  • Fused Pyrimidine Derivatives : The compound falls within a category of purine bases and their bioisosteric analogs, which are significant in drug development, especially for diseases caused by over-expression of protein kinases. This research highlights the importance of such compounds in developing treatments for proliferative diseases (Őrfi et al., 2004).

Chemical Synthesis and Reactivity

  • Spectroscopic Characterization : Two newly synthesized imidazole derivatives, related to the specified compound, have been characterized spectroscopically and computationally to understand their reactivity. This study is crucial for developing novel compounds with specific reactivity profiles (Hossain et al., 2018).

  • Synthesis of Derivatives : Various derivatives of imidazo[2,1-f]purine-2,4-dione have been synthesized, showcasing the compound's versatility in chemical synthesis and potential for developing new therapeutic agents (Simo et al., 1998).

DNA Repair and Molecular Biology

  • DNA Glycosylase Activity : A DNA glycosylase in E. coli has been shown to remove ring-opened 7-methyl-guanine residues, a modified form of purines, from DNA. This enzyme's activity is essential for DNA repair and maintaining genomic integrity (Chetsanga & Lindahl, 1979).

properties

IUPAC Name

2-[(E)-but-2-enyl]-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-4-5-10-22-17(26)15-16(21(3)19(22)27)20-18-23(15)11-12(2)24(18)13-6-8-14(25)9-7-13/h4-9,11,25H,10H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRJDUOFNXIODY-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)O)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)O)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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